1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a piperidine ring
Future Directions
Mechanism of Action
Target of Action
It is a derivative of resveratrol , which is known to have multiple targets including sirtuins, a family of proteins involved in cellular health .
Mode of Action
The compound interacts with its targets to exert its effects. For instance, it can inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation . These actions suggest that the compound may have anti-inflammatory and antioxidant effects .
Biochemical Pathways
Given its similarity to resveratrol, it may influence pathways related to inflammation, oxidative stress, and cellular aging .
Pharmacokinetics
It is noted that this compound, due to its superior cell accumulation, could have improved bioavailability compared to resveratrol .
Result of Action
The compound has been shown to have several effects at the molecular and cellular level. It can reduce the population of apoptotic cells in an oxidative stress cell model . In D-galactose-stimulated aging mice, it could reverse liver and kidney damage, protect the serum, brain, and liver against oxidative stress, and increase the body’s immunity in the spleen .
Preparation Methods
The synthesis of 1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the quinoline derivative with piperidine-4-carboxamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like K2CO3 for substitution reactions, and solvents such as DMF or THF.
Scientific Research Applications
1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Pharmacology: Studies have investigated its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Comparison with Similar Compounds
Similar compounds to 1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide include:
4-Hydroxy-2-quinolones: These compounds share the quinoline core but lack the trifluoromethoxy and piperidine substituents.
Trifluoromethoxy-substituted quinolines: These compounds have the trifluoromethoxy group but may differ in other substituents.
Piperidine-4-carboxamides: These compounds feature the piperidine ring but may have different substituents on the quinoline core.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c18-17(19,20)27-12-3-1-2-10-13(12)22-8-11(14(10)24)16(26)23-6-4-9(5-7-23)15(21)25/h1-3,8-9H,4-7H2,(H2,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHUDSPBZDQFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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